2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with pyrimidine precursors in the presence of catalysts such as Lewis acids . The reaction conditions often require refluxing in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes and sensors
Mechanism of Action
The mechanism by which 2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Compared to these similar compounds, 2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This functional group enhances its solubility and reactivity, making it a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-oxo-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-5-8-2-1-4(7(12)13)10(5)9-6/h1-3H,(H,9,11)(H,12,13) |
InChI Key |
LKLCFYGBEVQKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=O)N2)N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.